N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide

Description

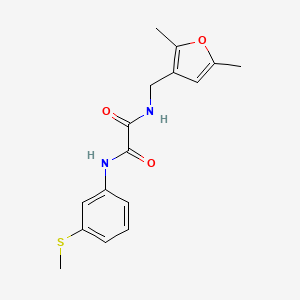

N1-((2,5-Dimethylfuran-3-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N,N'-disubstituted oxalic acid diamide) core. Its structure includes a (2,5-dimethylfuran-3-yl)methyl substituent at the N1 position and a 3-(methylthio)phenyl group at the N2 position.

Properties

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-N'-(3-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-10-7-12(11(2)21-10)9-17-15(19)16(20)18-13-5-4-6-14(8-13)22-3/h4-8H,9H2,1-3H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLYZMFPNDMAOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=CC(=CC=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of Oxalamides

Key Comparative Insights

Structural Diversity and Bioactivity :

- The target compound ’s dimethylfuran and methylthiophenyl groups distinguish it from analogs like S336 (dimethoxybenzyl/pyridinylethyl) and antiviral oxalamides (thiazolyl/chlorophenyl). These substituents likely modulate electronic properties, lipophilicity, and target binding. For example, the methylthio group in the target compound may enhance oxidative stability compared to methoxy groups in S336 .

- Regorafenib analog 1c incorporates halogenated (Cl, F) and trifluoromethyl groups, which are hallmarks of kinase inhibitors. By contrast, the target compound lacks these electronegative substituents, suggesting divergent therapeutic applications .

Metabolism and Stability: The target compound’s methylthio group (S-CH₃) may slow amide hydrolysis compared to ester-containing compounds (e.g., N-(ethoxycarbonyl)methyl derivatives), which undergo rapid ester cleavage . S336 and No. 1768 exhibit rapid hepatic metabolism without amide bond cleavage, implying that the oxalamide core is resistant to hydrolysis. This property is critical for flavoring agents requiring controlled degradation .

Therapeutic Potential: Antiviral oxalamides (e.g., Compound 13) feature thiazole rings and chlorophenyl groups, which are absent in the target compound. Thiazole’s heteroaromaticity and hydrogen-bonding capacity may enhance interactions with viral entry proteins, suggesting that the target compound’s furan and methylthiophenyl groups could offer alternative binding modes . The absence of trifluoromethyl or pyridinyl motifs (as in Compound 1c) in the target compound may limit kinase inhibition but reduce toxicity risks associated with fluorinated pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.